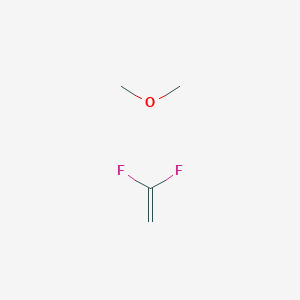

1,1-Difluoroethene;methoxymethane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

660821-31-8 |

|---|---|

Molecular Formula |

C4H8F2O |

Molecular Weight |

110.10 g/mol |

IUPAC Name |

1,1-difluoroethene;methoxymethane |

InChI |

InChI=1S/C2H2F2.C2H6O/c1-2(3)4;1-3-2/h1H2;1-2H3 |

InChI Key |

IUEINAYJACUZIC-UHFFFAOYSA-N |

Canonical SMILES |

COC.C=C(F)F |

Origin of Product |

United States |

Foundational & Exploratory

"synthesis and characterization of 1,1-Difluoroethene"

An In-depth Technical Guide to the Synthesis and Characterization of 1,1-Difluoroethene

Introduction

1,1-Difluoroethene, commonly known as vinylidene fluoride (VDF), is a colorless, flammable gas with the chemical formula C₂H₂F₂.[1][2][3] It is a crucial hydrofluoroolefin monomer primarily utilized in the production of high-performance fluoropolymers, most notably polyvinylidene fluoride (PVDF).[4][3][5][6] PVDF and other copolymers derived from VDF are valued for their exceptional chemical resistance, thermal stability, and unique piezoelectric properties, leading to widespread applications in industries such as electronics, automotive, aerospace, and medical devices.[4][7] At room temperature, VDF is a gas with a faint, ethereal odor.[2] It is slightly soluble in water but shows good solubility in organic solvents like alcohol and ether.[2][8]

Synthesis of 1,1-Difluoroethene

The industrial production of 1,1-Difluoroethene is primarily achieved through the elimination reaction of halogenated ethane precursors. The most prominent methods involve dehydrochlorination and a two-step photochlorination-pyrolysis process.

Dehydrochlorination of 1-Chloro-1,1-difluoroethane (HCFC-142b)

This is the principal industrial route for VDF production.[6][7] The process involves the high-temperature pyrolysis of 1-chloro-1,1-difluoroethane (HCFC-142b), leading to the elimination of hydrogen chloride (HCl).

Reaction: CH₃CClF₂ → CH₂=CF₂ + HCl

This reaction is highly endothermic and typically requires temperatures above 650°C in the absence of a catalyst.[7] The use of catalysts, such as activated carbon or metal fluorides, can significantly lower the required reaction temperature to below 350°C, which helps to reduce energy consumption and minimize coke formation.[7]

Experimental Protocol: Catalytic Dehydrochlorination

-

Reactor Setup: A fixed-bed flow reactor, typically made of nickel or other corrosion-resistant alloys, is used. The reactor is packed with the chosen catalyst (e.g., N-doped activated carbon).

-

Reaction Conditions:

-

The reactor is heated to the target temperature, typically in the range of 300-350°C for catalytic processes.[7]

-

Gaseous 1-chloro-1,1-difluoroethane (HCFC-142b) is fed into the reactor.

-

-

Product Collection: The gaseous product stream exiting the reactor, containing 1,1-difluoroethene, unreacted HCFC-142b, and the HCl byproduct, is passed through a series of purification steps.

-

Purification:

-

The stream is first cooled to condense the components.

-

HCl is removed by scrubbing with water or an alkaline solution.

-

The remaining organic stream is subjected to cryogenic distillation to separate the VDF product from unreacted starting material and any other byproducts. High-purity VDF (≥99.999%) is typically extracted from the kettle of the final distillation tower.[9]

-

Photochlorination of 1,1-Difluoroethane (HFC-152a) followed by Pyrolysis

An alternative route involves a two-step process starting from 1,1-difluoroethane (HFC-152a).

Step 1: Photochlorination 1,1-difluoroethane is reacted with chlorine under UV light to produce 1-chloro-1,1-difluoroethane (HCFC-142b).[10]

Reaction: CH₃CHF₂ + Cl₂ --(UV light)--> CH₃CClF₂ + HCl

Step 2: Pyrolysis The reaction mixture from the first step, containing HCFC-142b, is directly fed into a pyrolysis reactor without intermediate purification.[10] The subsequent dehydrochlorination is carried out at high temperatures.

Reaction: CH₃CClF₂ --(heat)--> CH₂=CF₂ + HCl

Experimental Protocol:

-

Photochlorination:

-

Gaseous 1,1-difluoroethane and chlorine are introduced into a photoreactor at a temperature between 20°C and 70°C.[10] A molar ratio of 1,1-difluoroethane to chlorine of approximately 1:1.0-1.2 is often used.[10]

-

The reactor is irradiated with a suitable UV light source to initiate the chlorination.

-

-

Pyrolysis:

-

Product Purification: The output stream is purified using similar scrubbing and distillation techniques as described in the dehydrochlorination of HCFC-142b to isolate high-purity VDF.

Table 1: Summary of Synthesis Parameters

| Parameter | Dehydrochlorination of HCFC-142b | Photochlorination-Pyrolysis of HFC-152a |

| Starting Material | 1-Chloro-1,1-difluoroethane (HCFC-142b) | 1,1-Difluoroethane (HFC-152a) |

| Key Reagents | None (thermal) or Catalyst | Chlorine (Cl₂), UV light |

| Step 1 Temperature | N/A | 20 - 70°C[10] |

| Step 2 (Pyrolysis) Temp. | >650°C (non-catalytic), <350°C (catalytic)[7] | 550 - 750°C[10] |

| Key Byproduct | Hydrogen Chloride (HCl) | Hydrogen Chloride (HCl) |

| Advantages | Direct, single-step (if starting with HCFC-142b) | Utilizes a different feedstock |

| Disadvantages | High energy consumption (non-catalytic) | Two-step process |

Characterization of 1,1-Difluoroethene

The identity and purity of synthesized 1,1-Difluoroethene are confirmed using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography (GC)

Gas chromatography is the primary method for determining the purity of the final VDF product. A sample of the gas is injected into the GC, and its components are separated based on their boiling points and interactions with the stationary phase. The resulting chromatogram shows peaks corresponding to VDF and any impurities, allowing for precise quantification of purity.

Spectroscopic Methods

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of VDF provides a unique fingerprint based on the vibrational frequencies of its chemical bonds. The gas-phase spectrum shows characteristic absorption bands for the C=C double bond, C-F bonds, and C-H bonds. For instance, in fluorinated polymers derived from VDF, characteristic peaks for different crystalline phases can be identified, such as bands around 763 cm⁻¹ for the α phase and 1275 cm⁻¹ for the β phase.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum of VDF is part of an AA'XX' system. In the gas phase, it consists of sharp peaks that can be analyzed to understand the spin-spin coupling with the fluorine atoms.[11]

-

¹⁹F NMR: The fluorine NMR spectrum provides information about the chemical environment of the fluorine atoms. The coupling between the fluorine and hydrogen atoms (JHF) and between the two non-equivalent fluorine atoms (JFF) can be determined. It has been shown that the JHH and JFF coupling constants have opposite signs in VDF.[11]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of VDF and to identify its fragmentation pattern. The electron ionization mass spectrum will show a molecular ion peak (M⁺) at an m/z value corresponding to the molecular weight of C₂H₂F₂ (approx. 64.03 g/mol ).[1][12]

Table 2: Summary of Characterization Data

| Technique | Parameter | Observed Value/Characteristic |

| Molecular Weight | g/mol | 64.035[3][12] |

| Boiling Point | °C | -83 to -84[1][3] |

| Melting Point | °C | -144[3][8] |

| FTIR Spectroscopy | Key Vibrational Bands | Characteristic peaks for C=C, C-F, and C-H bonds.[1] |

| ¹H and ¹⁹F NMR | Spin System | AA'XX' system; JHH and JFF have opposite signs.[11] |

| Mass Spectrometry | Molecular Ion Peak (m/z) | ~64[12] |

| Bond Lengths | C=C | 1.340 ± 0.006 Å[1] |

| C-F | 1.315 ± 0.003 Å[1] | |

| C-H | 1.091 ± 0.009 Å[1] |

Visualized Workflows and Pathways

Caption: Overall workflow for the synthesis and characterization of 1,1-Difluoroethene.

Caption: Dehydrochlorination pathway for 1,1-Difluoroethene synthesis.

Safety Precautions

1,1-Difluoroethene is a highly flammable gas and is classified as a hazardous substance. It can form explosive mixtures with air, with explosive limits between 5.5% and 21.3%.[3]

-

Handling: All handling should be conducted in a well-ventilated area, preferably under a chemical hood.[13] Closed systems and explosion-proof electrical equipment are mandatory.[14] Sources of ignition such as open flames, sparks, and smoking must be strictly prohibited.[14][15] Use non-sparking tools when handling containers.[14]

-

Storage: VDF is shipped and stored as a liquefied compressed gas.[2] Cylinders should be stored in a cool, dry, well-ventilated area away from heat and direct sunlight.[13][15] Store separately from incompatible materials like oxidizers.[16]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, cold-insulating gloves, and safety goggles or a face shield.[13][14] In case of potential exposure to high concentrations, a self-contained breathing apparatus is necessary.[15]

-

Spills and Leaks: In case of a leak, evacuate the area immediately.[15] Eliminate all ignition sources.[15] If a leaking gas fire occurs, do not extinguish it unless the leak can be stopped safely.[16][15] Contact with the liquid can cause frostbite; flush affected areas with lukewarm water.[17]

References

- 1. Buy 1,1-Difluoroethene;1,1,2-trifluoroethene | 28960-88-5 [smolecule.com]

- 2. Vinylidene fluoride | CH2=CF2 | CID 6369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,1-Difluoroethylene - Wikipedia [en.wikipedia.org]

- 4. 2 Vinylidene Fluoride Manufacturers in 2025 | Metoree [us.metoree.com]

- 5. ampchem.com [ampchem.com]

- 6. primaryinfo.com [primaryinfo.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Preparation of 1,1-Difluoroethylene_Chemicalbook [chemicalbook.com]

- 9. CN101704709A - Production method of high-purity vinylidene fluoride monomers - Google Patents [patents.google.com]

- 10. US4148831A - Method of preparing 1,1-difluoroethylene - Google Patents [patents.google.com]

- 11. pubs.aip.org [pubs.aip.org]

- 12. Ethene, 1,1-difluoro- [webbook.nist.gov]

- 13. halopolymer-usa.com [halopolymer-usa.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. lookchem.com [lookchem.com]

- 16. 1,1-DIFLUOROETHYLENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 17. airgas.com [airgas.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Methoxymethane

Introduction

Methoxymethane, systematically known as dimethyl ether (DME), is the simplest ether with the chemical formula CH₃OCH₃.[1] It exists as a colorless, highly flammable gas with a faint, characteristic ether-like odor at standard temperature and pressure.[2][3] Due to its unique properties, it serves as a versatile compound in the chemical industry, finding applications as an aerosol propellant, a precursor to other organic compounds, a solvent, and increasingly, as a promising alternative clean fuel.[1][4] This guide provides a comprehensive overview of the core physical and chemical properties of methoxymethane, detailed experimental protocols, and visualizations of key chemical processes, tailored for researchers, scientists, and professionals in drug development.

Physical Properties of Methoxymethane

Methoxymethane is typically handled as a liquefied gas under pressure.[3] Its physical characteristics are largely dictated by the presence of the ether linkage and the absence of hydroxyl groups, which prevents intermolecular hydrogen bonding between methoxymethane molecules. This results in a low boiling point compared to its isomer, ethanol.[5]

Data Presentation: Physical and Thermodynamic Properties

The quantitative physical and thermodynamic data for methoxymethane are summarized in the tables below for ease of reference and comparison.

Table 1: General and Physical Properties of Methoxymethane

| Property | Value |

|---|---|

| IUPAC Name | Methoxymethane[2] |

| Common Names | Dimethyl Ether (DME), Methyl Ether, Wood Ether[3][6] |

| CAS Number | 115-10-6[4] |

| Molecular Formula | C₂H₆O[2] |

| Molar Mass | 46.07 g/mol [2] |

| Appearance | Colorless gas[2] |

| Odor | Faint, sweet, ether-like[2][7] |

Table 2: Thermodynamic Properties of Methoxymethane

| Property | Value |

|---|---|

| Melting Point | -141.5 °C[2][7] |

| Boiling Point | -24.8 °C[2] |

| Flash Point | -41 °C[7] |

| Autoignition Temperature | 350 °C[7] |

| Critical Temperature | 127 °C[8] to 128.8 °C[7] |

| Critical Pressure | 52.0 atm[8] to 53.7 bar[4] |

| Standard Enthalpy of Formation (ΔfHº₂₉₈) | -184.1 kJ/mol |

| Explosive Limits in Air | 3.4% - 27.0% by volume[7] |

Table 3: Solubility and Other Properties of Methoxymethane

| Property | Value |

|---|---|

| Solubility in Water | 71 g/L (at 20 °C); Moderately soluble[2] |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, chloroform, ether, benzene, and other organic solvents.[2][7] |

| Vapor Density (Air = 1) | 1.617[7] |

| Liquid Density | 0.661 g/cm³[7] |

| Vapor Pressure | 533 Torr (at -25 °C)[8]; 4450 mmHg (at 25 °C) |

| Refractive Index | 1.2984[7] |

| Dipole Moment | 1.30 D[8] |

Chemical Properties and Reactivity

While relatively stable compared to other ethers, methoxymethane exhibits characteristic reactivity primarily associated with its high flammability and the ether linkage. Unlike many other ethers, it shows resistance to autoxidation, meaning it does not readily form explosive peroxides upon prolonged storage in contact with air.[1][4]

Combustion

Methoxymethane is highly flammable and undergoes complete combustion in the presence of excess oxygen to produce carbon dioxide and water.[9] This clean-burning characteristic is a key reason for its consideration as an alternative fuel.[2]

The balanced equation for its complete combustion is: CH₃OCH₃(g) + 3O₂(g) → 2CO₂(g) + 3H₂O(l)[9]

Reaction with Hydrogen Halides

The ether linkage in methoxymethane can be cleaved by strong acids, particularly hydrogen halides like hydrogen iodide (HI). The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The first step involves the protonation of the ether oxygen, forming a good leaving group (methanol). Subsequently, the iodide ion acts as a nucleophile, attacking one of the methyl carbons to displace methanol and form iodomethane.[10][11] If HI is used in excess, the methanol formed will be further converted to iodomethane and water.[10]

Other Key Reactions

-

Carbonylation: Under high pressure, methoxymethane can react with carbon monoxide and water to produce acetic acid. CH₃OCH₃ + 2CO + H₂O → 2CH₃COOH

-

Reaction with Sulfur Trioxide: It reacts with sulfur trioxide to yield dimethyl sulfate, an important methylating agent in organic synthesis.[7] CH₃OCH₃ + SO₃ → (CH₃)₂SO₄

Synthesis

The primary industrial method for producing methoxymethane is the catalytic dehydration of methanol. In this process, methanol vapor is passed over a solid acid catalyst, such as gamma-alumina or a zeolite, at elevated temperatures (typically 350-400 °C), resulting in the formation of methoxymethane and water.[7]

2CH₃OH ⇌ CH₃OCH₃ + H₂O

Experimental Protocols

The following sections describe generalized, standard laboratory methodologies for determining key physical properties of a volatile substance like methoxymethane.

Determination of Boiling Point (Microscale Capillary Method)

This method is suitable for determining the boiling point of small quantities of a volatile liquid.

-

Apparatus: Thiele tube or oil bath, thermometer, capillary tube (sealed at one end), small test tube (or fusion tube), heating source (Bunsen burner or hot plate), and sample of liquefied methoxymethane.

-

Procedure:

-

A small amount of the liquefied methoxymethane is placed into the small test tube.

-

The capillary tube is placed inside the test tube with its open end submerged in the liquid.

-

The test tube assembly is attached to a thermometer and placed in the Thiele tube or oil bath.

-

The bath is heated gently. A stream of bubbles will begin to emerge from the capillary tube as the air inside expands.

-

Heating is continued until a continuous and rapid stream of bubbles is observed.

-

The heat source is removed, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. This is the point where the external pressure equals the vapor pressure of the substance.

-

Determination of Liquid Density (Pycnometer Method)

A pycnometer is a flask with a precise, known volume used to determine the density of a liquid.

-

Apparatus: Pycnometer, analytical balance, thermometer, and a temperature-controlled bath.

-

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately on the analytical balance (m₁).

-

The pycnometer is filled with distilled water and placed in the temperature-controlled bath until it reaches thermal equilibrium (e.g., 20 °C). The volume is adjusted precisely, the pycnometer is dried on the outside, and it is weighed again (m₂).

-

The pycnometer is emptied, thoroughly dried, and then filled with the liquefied methoxymethane sample.

-

The filled pycnometer is brought to the same temperature in the bath, adjusted to the mark, dried, and weighed (m₃).

-

The density of the methoxymethane (ρ_sample) is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

-

Safety and Handling

Methoxymethane is an extremely flammable gas and is typically stored as a liquefied gas under pressure.[7][12]

-

Flammability: It forms explosive mixtures with air, and its low flash point means that ignition sources must be strictly excluded from handling and storage areas.[7][13]

-

Health Hazards: At high concentrations, it has anesthetic effects and can act as a simple asphyxiant by displacing oxygen.[7][12] Direct contact with the liquefied gas can cause frostbite.[3]

-

Storage: Cylinders should be stored upright in a cool, dry, well-ventilated area away from heat and direct sunlight, and secured to prevent falling.[12] Handling should be performed using non-sparking tools and in systems with static discharge protection.[13]

References

- 1. Dimethyl ether - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Dimethyl Ether | CH3OCH3 | CID 8254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. encyclopedia.airliquide.com [encyclopedia.airliquide.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Dimethyl ether [webbook.nist.gov]

- 7. chembk.com [chembk.com]

- 8. methoxymethane [stenutz.eu]

- 9. myschool.ng [myschool.ng]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. airgas.com [airgas.com]

- 13. sds.mcmaster.ca [sds.mcmaster.ca]

A Theoretical Exploration of the Reaction Between 1,1-Difluoroethene and Methoxymethane

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The direct reaction between 1,1-difluoroethene and methoxymethane is not extensively documented in publicly available scientific literature. This guide, therefore, presents a theoretical exploration of the potential reaction mechanism based on established principles of organic chemistry and analogous reactions involving fluoroalkenes and ethers. The experimental protocols and quantitative data provided are hypothetical and intended for illustrative purposes.

Introduction

1,1-Difluoroethene (VDF) is a highly reactive fluorinated alkene due to the strong electron-withdrawing effect of the two fluorine atoms, which polarizes the carbon-carbon double bond and makes it susceptible to nucleophilic attack. Methoxymethane, a simple ether, can act as a nucleophile through its oxygen atom. This document explores the plausible reaction pathways and provides a hypothetical framework for investigating this reaction in a laboratory setting.

Proposed Reaction Mechanism

The most probable reaction mechanism is a nucleophilic addition of methoxymethane to the electron-deficient double bond of 1,1-difluoroethene. This reaction would likely proceed through a two-step mechanism involving a zwitterionic intermediate.

Step 1: Nucleophilic Attack

The oxygen atom of methoxymethane, with its lone pair of electrons, acts as a nucleophile and attacks the carbon atom of the C=C double bond that does not bear the fluorine atoms. This is due to the significant polarization of the double bond, which leaves this carbon atom with a partial positive charge. This initial attack would lead to the formation of a zwitterionic intermediate.

Step 2: Proton Transfer or Rearrangement

The zwitterionic intermediate is unstable and would readily undergo further reaction. A likely pathway involves an intramolecular or intermolecular proton transfer to neutralize the negative charge on the carbon atom. Alternatively, rearrangement could occur.

Visualizing the Proposed Reaction Pathway

Caption: Proposed reaction mechanism of 1,1-difluoroethene with methoxymethane.

Hypothetical Experimental Protocol

The following is a hypothetical experimental protocol for the reaction between 1,1-difluoroethene and methoxymethane. This protocol is based on general procedures for similar nucleophilic additions to fluoroalkenes.

Materials:

-

1,1-Difluoroethene (gas)

-

Methoxymethane (anhydrous)

-

Dry, inert solvent (e.g., Tetrahydrofuran (THF))

-

Lewis acid catalyst (e.g., Boron trifluoride etherate, optional)

-

Reaction vessel equipped with a gas inlet, magnetic stirrer, and condenser

-

Standard glassware for workup and purification

Procedure:

-

A solution of methoxymethane in the chosen anhydrous solvent is prepared in the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

If a catalyst is used, it is added to the solution at this stage.

-

The solution is cooled to a specific temperature (e.g., -78 °C, 0 °C, or room temperature) to control the reaction rate.

-

1,1-Difluoroethene gas is bubbled through the solution at a controlled rate.

-

The reaction progress is monitored by a suitable analytical technique, such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Upon completion, the reaction is quenched, for example, by the addition of a proton source like water or a mild acid.

-

The product is isolated and purified using standard techniques like distillation or column chromatography.

Hypothetical Quantitative Data

The following table summarizes hypothetical quantitative data for the proposed reaction under different conditions. This data is for illustrative purposes and would need to be determined experimentally.

| Entry | Catalyst | Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield of Addition Product (%) |

| 1 | None | 25 | 24 | 15 | 10 |

| 2 | BF₃·OEt₂ | 0 | 8 | 60 | 55 |

| 3 | BF₃·OEt₂ | -78 | 12 | 85 | 80 |

| 4 | AlCl₃ | 0 | 6 | 75 | 68 |

Experimental Workflow Visualization

Caption: A generalized experimental workflow for the reaction.

Conclusion

While the direct reaction between 1,1-difluoroethene and methoxymethane is not well-established in the literature, a plausible nucleophilic addition mechanism can be proposed. The high reactivity of 1,1-difluoroethene suggests that this reaction could proceed, potentially facilitated by a Lewis acid catalyst. The hypothetical data and protocols provided in this guide offer a starting point for the experimental investigation of this transformation. Further research is necessary to validate the proposed mechanism, optimize reaction conditions, and fully characterize the resulting products.

"spectroscopic data (NMR, IR, Mass Spec) for 1,1-Difluoroethene"

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,1-Difluoroethene (Vinylidene Fluoride), a critical building block in polymer chemistry and pharmaceutical synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable reference data for compound identification, structural elucidation, and reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of 1,1-Difluoroethene are characterized by complex spin-spin coupling between the proton and fluorine nuclei. The following tables summarize the reported chemical shifts and coupling constants.

¹H NMR Data

The proton NMR spectrum of 1,1-Difluoroethene is more complex than a simple singlet due to coupling with the fluorine atoms. The chemical shift and coupling constants are solvent-dependent.

| Parameter | Value (in CCl₄) |

| Chemical Shift (δ) | 4.55 ppm |

| ²JHH (geminal) | -3.0 Hz |

| ³JHF (cis) | +6.9 Hz |

| ³JHF (trans) | +34.5 Hz |

¹³C NMR Data

The 13C NMR spectrum of 1,1-Difluoroethene shows two distinct resonances for the two carbon atoms, each split by the attached fluorine and hydrogen atoms.

| Carbon Atom | Chemical Shift (δ) | Coupling Constants (J) |

| C1 (=CF₂) | 153.2 ppm | ¹JCF = 292.3 Hz (triplet) |

| C2 (=CH₂) | 87.5 ppm | ¹JCH = 160.0 Hz (triplet), ²JCF = 25.0 Hz (triplet of triplets) |

¹⁹F NMR Data

The ¹⁹F NMR spectrum provides key information about the fluorine environment in the molecule.

| Parameter | Value |

| Chemical Shift (δ) | -81.3 ppm (relative to CFCl₃) |

| ²JFF (geminal) | +37.6 Hz (in CCl₄) |

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of 1,1-Difluoroethene exhibits characteristic absorption bands corresponding to its various vibrational modes. The table below details the assignments for the fundamental vibrational frequencies.[1][2]

| Frequency (cm⁻¹) | Symmetry | Assignment |

| 3117 | B₁ | ν(CH₂) asym |

| 3036 | A₁ | ν(CH₂) sym |

| 1729 | A₁ | ν(C=C) |

| 1420 | A₁ | δ(CH₂) scissoring |

| 1300 | A₁ | ν(CF₂) sym |

| 1087 | B₂ | ν(CF₂) asym |

| 926 | B₁ | ω(CH₂) wagging |

| 805 | A₁ | δ(CF₂) scissoring |

| 612 | B₂ | ρ(CH₂) rocking |

| 437 | A₂ | τ(CH₂) twisting |

| 408 | B₁ | ρ(CF₂) rocking |

| 330 | B₂ | ω(CF₂) wagging |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of 1,1-Difluoroethene results in a characteristic fragmentation pattern. The molecular ion peak is observed, along with several key fragment ions.

| m/z | Relative Intensity (%) | Putative Fragment |

| 64 | 100 | [C₂H₂F₂]⁺ (Molecular Ion) |

| 63 | 12 | [C₂HF₂]⁺ |

| 45 | 25 | [C₂H₂F]⁺ |

| 44 | 15 | [C₂H₂F-H]⁺ |

| 33 | 10 | [CH₂F]⁺ |

| 31 | 8 | [CF]⁺ |

| 26 | 18 | [C₂H₂]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above for a volatile, gaseous compound like 1,1-Difluoroethene.

Gas-Phase NMR Spectroscopy

-

Sample Preparation: A specialized gas-tight NMR tube equipped with a valve is required. The tube is attached to a vacuum line, evacuated, and then backfilled with 1,1-Difluoroethene gas to the desired pressure. A small amount of a volatile reference standard, such as tetramethylsilane (TMS), can be introduced for chemical shift referencing.

-

Instrumentation: A high-field NMR spectrometer equipped with a probe suitable for gas-phase measurements is used. The spectrometer is tuned to the appropriate nucleus (¹H, ¹³C, or ¹⁹F).

-

Data Acquisition: The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. For ¹H and ¹⁹F NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans is necessary. Proton-decoupled spectra are typically acquired for ¹³C NMR to simplify the spectrum and improve sensitivity.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard. Coupling constants are measured from the splitting patterns of the signals.

Gas-Phase Infrared (IR) Spectroscopy

-

Sample Preparation: A gas cell with IR-transparent windows (e.g., KBr or NaCl) is used. The cell is first evacuated to remove air and moisture. A background spectrum of the empty cell is collected. The cell is then filled with 1,1-Difluoroethene gas to a known pressure.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is employed. The instrument directs a beam of infrared radiation through the gas cell.

-

Data Acquisition: The sample spectrum is recorded by passing the IR beam through the gas-filled cell. The detector measures the intensity of the transmitted light as a function of wavenumber.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to generate a transmittance or absorbance spectrum. The positions of the absorption bands are then identified and correlated with specific molecular vibrations.

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: For a volatile compound like 1,1-Difluoroethene, the sample is introduced into the mass spectrometer via a gas inlet system. This typically involves a reservoir from which the gas can be leaked into the ion source at a controlled rate.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize, forming a molecular ion (M⁺˙), and to fragment into smaller, charged ions.

-

Mass Analysis: The positively charged ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection and Spectrum Generation: A detector records the abundance of ions at each m/z value. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide, as well as a general workflow for the spectroscopic analysis of 1,1-Difluoroethene.

Caption: Experimental workflow for the spectroscopic analysis of 1,1-Difluoroethene.

Caption: Relationship between spectroscopic techniques and derived molecular information.

References

Solubility of 1,1-Difluoroethene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Difluoroethene, also known as vinylidene fluoride (VDF), is a fluorinated hydrocarbon of significant industrial importance, primarily as a monomer for the production of the fluoropolymer polyvinylidene fluoride (PVDF). Understanding its solubility in various organic solvents is crucial for its polymerization, purification, and handling in diverse chemical processes. This technical guide provides a comprehensive overview of the available data on the solubility of 1,1-Difluoroethene in organic solvents, details of experimental methodologies for solubility determination, and a visual representation of a typical experimental workflow.

Quantitative Solubility Data

Detailed experimental data on the vapor-liquid equilibrium (VLE) of binary mixtures containing 1,1-Difluoroethene can be used to derive its solubility in the liquid phase. One such study measured the VLE data for the binary system of {1,1-difluoroethene (R152a) + trans-1,3,3,3-tetrafluoropropene (R1234ze(E))} at temperatures ranging from 258.150 to 288.150 K.[1] While this provides valuable thermodynamic data, direct solubility values in common organic solvents are not explicitly presented.

For the purpose of this guide, a comprehensive search of available literature did not yield a consolidated table of quantitative solubility data for 1,1-Difluoroethene in a variety of common organic solvents. The majority of published research focuses on the solubility of its polymer, PVDF, in solvents such as N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[2][3][4] It is important to distinguish that the solubility of the gaseous monomer will differ significantly from that of the solid polymer.

Researchers requiring precise solubility data for 1,1-Difluoroethene in specific organic solvents are encouraged to perform experimental measurements. The following section outlines the typical methodologies employed for such determinations.

Experimental Protocols for Gas Solubility Measurement

The determination of gas solubility in liquids typically involves bringing the gas and liquid phases into equilibrium at a constant temperature and pressure and then measuring the concentration of the dissolved gas in the liquid phase. Several experimental methods can be employed, with the static-analytic and synthetic methods being common.

Static-Analytic Method

In the static-analytic method, a known amount of the gas and the solvent are introduced into a thermostatted equilibrium cell. The system is agitated until equilibrium is reached, at which point samples are taken from both the vapor and liquid phases for analysis, typically using gas chromatography (GC).

A generalized experimental protocol is as follows:

-

Apparatus: A high-pressure equilibrium cell equipped with magnetic stirring, a temperature-controlled jacket, pressure and temperature sensors, and sampling valves for both the gas and liquid phases.

-

Materials: High-purity 1,1-Difluoroethene and the desired organic solvent.

-

Procedure: a. The equilibrium cell is first evacuated to remove any residual air. b. A precisely measured amount of the organic solvent is charged into the cell. c. 1,1-Difluoroethene gas is then introduced into the cell to a desired pressure. d. The mixture is stirred vigorously at a constant temperature until the pressure remains stable, indicating that equilibrium has been reached. e. Once at equilibrium, small samples of the liquid and vapor phases are carefully withdrawn through the sampling valves. f. The composition of each phase is then determined using a calibrated gas chromatograph.

-

Data Analysis: The mole fraction of 1,1-Difluoroethene in the liquid phase at the given temperature and pressure represents its solubility under those conditions. The experimental data can be correlated using thermodynamic models such as the Peng-Robinson equation of state with an appropriate mixing rule.[1]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of a typical experimental setup for measuring the solubility of a gas in a liquid using a static-analytic method.

Caption: Workflow for gas solubility measurement.

Conclusion

This technical guide has summarized the currently available information on the solubility of 1,1-Difluoroethene in organic solvents. While general trends are known, there is a notable lack of specific quantitative data in the public domain. For researchers and professionals in drug development and other scientific fields requiring precise solubility information, direct experimental measurement is recommended. The provided experimental protocol and workflow diagram offer a foundational understanding of the methodologies involved in such determinations. Further research to populate a comprehensive database of 1,1-Difluoroethene solubility in a wider range of organic solvents would be highly beneficial to the scientific community.

References

Unraveling the Thermal Stability of Methoxymethane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methoxymethane, also known as dimethyl ether (DME), is a compound of significant interest across various scientific and industrial domains, from its potential as a clean-burning alternative fuel to its role as a propellant in the pharmaceutical and aerosol industries. A thorough understanding of its thermal stability is paramount for its safe handling, storage, and application, particularly in high-temperature processes. This technical guide provides a comprehensive overview of the thermal stability of methoxymethane, detailing its decomposition mechanisms, kinetic parameters, and the experimental methodologies used for its characterization.

Decomposition Mechanisms of Methoxymethane

The thermal decomposition of methoxymethane is a complex process that primarily proceeds through a free-radical chain mechanism. The initiation, propagation, and termination steps involved are crucial in determining the overall stability of the molecule and the distribution of decomposition products.

Initiation

The primary initiation step in the thermal decomposition of methoxymethane is the unimolecular C-O bond fission, leading to the formation of a methyl radical (•CH₃) and a methoxy radical (•OCH₃)[1].

CH₃OCH₃ → •CH₃ + •OCH₃

This initial bond scission is the rate-determining step at high temperatures and low pressures.

Propagation

Once the initial radicals are formed, a series of propagation reactions ensue, leading to the formation of stable products and other radical species. The key propagation steps include hydrogen abstraction and radical decomposition.

-

Hydrogen Abstraction: The highly reactive methyl and methoxy radicals can abstract hydrogen atoms from the parent methoxymethane molecule, forming methane (CH₄) and methanol (CH₃OH) respectively, along with the methoxymethyl radical (•CH₂OCH₃).

•CH₃ + CH₃OCH₃ → CH₄ + •CH₂OCH₃

•OCH₃ + CH₃OCH₃ → CH₃OH + •CH₂OCH₃

-

Radical Decomposition: The methoxymethyl radical is unstable and readily decomposes to form formaldehyde (CH₂O) and a methyl radical.

•CH₂OCH₃ → CH₂O + •CH₃

The formaldehyde produced can further decompose, especially at higher temperatures, contributing to the formation of carbon monoxide (CO) and hydrogen (H₂).

Termination

The chain reactions are terminated by the recombination or disproportionation of radical species. The most significant termination reactions involve the recombination of methyl radicals to form ethane (C₂H₆).

•CH₃ + •CH₃ → C₂H₆

Other termination pathways, such as the combination of methyl and methoxymethyl radicals, can also occur, leading to the formation of larger ether molecules.

Quantitative Data on Thermal Decomposition

Numerous studies have investigated the kinetics of methoxymethane decomposition, providing valuable quantitative data on reaction rates and activation energies. These parameters are essential for modeling and predicting the behavior of DME under various thermal conditions.

| Reaction | Pre-exponential Factor (A) | Activation Energy (Ea) | Temperature Range (K) | Reference |

| CH₃OCH₃ → •CH₃ + •OCH₃ | 1.0 x 10¹⁶ s⁻¹ | 343 kJ/mol | 1068 - 1223 | |

| •CH₃ + CH₃OCH₃ → CH₄ + •CH₂OCH₃ | 2.0 x 10¹¹ cm³ mol⁻¹ s⁻¹ | 62.8 kJ/mol | 782 - 936 | |

| •CH₂OCH₃ → CH₂O + •CH₃ | 1.0 x 10¹³ s⁻¹ | 125 kJ/mol | High Temperatures | |

| •CH₃ + •CH₃ → C₂H₆ | 2.2 x 10¹³ cm³ mol⁻¹ s⁻¹ | 0 kJ/mol | Wide Range |

Table 1: Arrhenius Parameters for Key Reactions in Methoxymethane Pyrolysis.

| Product | Temperature (K) | Pressure (atm) | Mole Fraction | Experimental Technique | Reference |

| Methane (CH₄) | 1118 | 2.5 | Varies with residence time | Flow Reactor with FTIR | [2] |

| Ethane (C₂H₆) | 1118 | 2.5 | Varies with residence time | Flow Reactor with FTIR | [2] |

| Formaldehyde (CH₂O) | 1118 | 2.5 | Varies with residence time | Flow Reactor with FTIR | [2] |

| Carbon Monoxide (CO) | 1118 | 2.5 | Varies with residence time | Flow Reactor with FTIR | [2] |

| Hydrogen (H₂) | 555 °C | ~1 | 32.7% | Static Reactor |

Table 2: Major Products Identified in the Thermal Decomposition of Methoxymethane.

Experimental Protocols for Thermal Stability Analysis

The thermal stability of methoxymethane is typically investigated using specialized experimental setups that allow for precise control of temperature, pressure, and reaction time. The two most common techniques are flow reactors and shock tubes.

Flow Reactor Pyrolysis

Flow reactors are widely used to study the kinetics of gas-phase reactions at relatively long residence times.

A typical flow reactor setup consists of a preheating section, a tubular reactor housed in a furnace, a cooling section, and an analytical system.

-

Gas Preparation: A mixture of methoxymethane and an inert diluent gas (e.g., nitrogen or argon) is prepared with a specific composition using mass flow controllers.

-

Reaction: The gas mixture is preheated to the desired reaction temperature before entering the tubular reactor, which is maintained at a constant temperature by a furnace. The residence time of the gas in the reactor is controlled by the flow rate and the reactor volume. The residence time (τ) is calculated as the reactor volume (V) divided by the volumetric flow rate (v₀) at the reactor conditions: τ = V/v₀[3].

-

Product Quenching and Analysis: After exiting the reactor, the product mixture is rapidly cooled to quench the reaction. The composition of the cooled gas is then analyzed using techniques such as gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID) to identify and quantify the reactants and products.

Shock Tube Pyrolysis

Shock tubes are used to study chemical kinetics at very high temperatures and short reaction times, typically on the order of milliseconds.

A shock tube is a long tube divided by a diaphragm into a high-pressure driver section and a low-pressure driven section.

-

Mixture Preparation: A dilute mixture of methoxymethane in a bath gas (typically argon) is prepared and introduced into the driven section of the shock tube.

-

Shock Wave Generation: The driver section is filled with a high-pressure gas (e.g., helium). The diaphragm separating the two sections is then ruptured, generating a shock wave that propagates through the driven section, rapidly heating and compressing the gas mixture.

-

Reaction and Measurement: The incident shock wave reflects off the end wall of the tube, further heating and compressing the gas and initiating the decomposition of methoxymethane. The progress of the reaction is monitored in real-time using various diagnostic techniques, such as laser absorption spectroscopy to measure the concentration of specific species or pressure transducers to follow the overall pressure change[2][4].

-

Data Analysis: The experimental data are then compared with the predictions of a detailed chemical kinetic model to determine the rate constants of the elementary reactions.

Decomposition Pathways and Logical Relationships

The thermal decomposition of methoxymethane can be visualized as a network of interconnected reactions. The following diagram illustrates the primary decomposition pathways.

Conclusion

The thermal stability of methoxymethane is a well-studied area, with a consensus on the primary free-radical decomposition mechanism. The initiation via C-O bond fission is the key step, followed by a series of propagation and termination reactions that lead to the formation of methane, formaldehyde, ethane, carbon monoxide, and hydrogen as the major products. The kinetic parameters for these reactions have been determined through various experimental techniques, primarily flow reactor and shock tube studies, providing a solid foundation for the development of detailed kinetic models. This in-depth understanding of methoxymethane's thermal behavior is crucial for its continued and expanded use in various applications, ensuring both safety and process optimization. For professionals in drug development, where DME might be used as a propellant, this data is critical for formulation stability and safety assessments under various storage and use conditions.

References

In-Depth Technical Guide on Health and Safety Considerations for 1,1-Difluoroethene Exposure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations associated with exposure to 1,1-Difluoroethene (VDF), also known as vinylidene fluoride. This document synthesizes key toxicological data, outlines experimental methodologies, and elucidates the metabolic pathways and mechanisms of toxicity.

Chemical and Physical Properties

1,1-Difluoroethene is a colorless, flammable gas with a faint ethereal odor. It is primarily used in the production of fluoropolymers. A summary of its key physical and chemical properties is provided in the table below.

| Property | Value |

| Chemical Formula | C₂H₂F₂ |

| Molecular Weight | 64.03 g/mol |

| Boiling Point | -83 °C |

| Melting Point | -144 °C |

| Vapor Pressure | 35.2 atm at 20 °C |

| Water Solubility | Slightly soluble |

| Lower Explosive Limit | 5.5% |

| Upper Explosive Limit | 21.3% |

Toxicological Profile

Exposure to 1,1-Difluoroethene can lead to a range of health effects, with the severity depending on the concentration and duration of exposure. The primary route of occupational exposure is inhalation.

Acute Toxicity

Acute exposure to high concentrations of 1,1-Difluoroethene can cause central nervous system depression, with symptoms including dizziness, headache, disorientation, nausea, and vomiting.[1] Contact with the liquefied gas can cause frostbite.[1]

Chronic Toxicity

Prolonged or repeated exposure to 1,1-Difluoroethene may lead to liver damage.[1][2] However, lifetime inhalation studies in rats and mice did not show significant long-term toxic effects at the highest concentrations tested.[3]

Carcinogenicity

The carcinogenicity of 1,1-Difluoroethene has been investigated in animal studies. While an early oral study in rats showed some evidence of carcinogenicity, subsequent lifetime inhalation studies in both rats and mice did not find significant carcinogenic effects.[2] The National Toxicology Program (NTP) conducted a carcinogenesis bioassay of vinylidene chloride (a related compound), which provided some evidence of carcinogenic activity in rats and clear evidence in mice.[4]

Genotoxicity

1,1-Difluoroethene is not considered to be genotoxic in vivo.[3] Some in vitro bacterial tests have shown some activity, but the overall evidence suggests a lack of significant genotoxic potential.[2]

Reproductive and Developmental Toxicity

Studies on the reproductive and developmental toxicity of 1,1-Difluoroethene have not shown significant effects on fertility, reproduction, or fetal development at high concentrations.[2][3]

Quantitative Toxicology Data

The following tables summarize the available quantitative toxicological data for 1,1-Difluoroethene and the related compound 1,1-Difluoroethane for comparison.

Table 1: Acute Inhalation Toxicity of 1,1-Difluoroethene

| Species | Exposure Duration | LC50 | Reference |

| Rat | 4 hours | >540,000 ppm | [5] |

Table 2: Chronic Toxicity of 1,1-Difluoroethane (for comparison)

| Species | Exposure Duration | NOAEL | Study Details | Reference |

| Rat | 2 years (6 hours/day, 5 days/week) | 25,000 ppm | DuPont Study | [5] |

Experimental Protocols

The toxicological evaluation of 1,1-Difluoroethene often follows standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Reproductive/Developmental Toxicity Screening Test (OECD Guideline 421)

This study is designed to provide general information concerning the effects of a test substance on male and female reproductive performance.

-

Test Animals: Typically rats, with at least 10 animals of each sex per group.[6]

-

Dosing: The test substance is administered in graduated doses to several groups of males and females. Males are dosed for a minimum of four weeks, and females are dosed throughout the study (approximately 54 days).[6]

-

Mating: A 1:1 mating procedure is normally used.[7]

-

Observations: Daily clinical observations, body weight, and food/water consumption are recorded. During pregnancy, females are weighed on specific gestation days and after parturition.[7]

-

Endpoints: The study evaluates fertility, gestation, maternal and suckling behavior, and the growth and development of the F1 offspring. Gross necropsy and histopathology of reproductive organs are also performed.[6]

Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD Guideline 422)

This study combines a repeated dose toxicity study with a reproductive/developmental toxicity screening test.

-

Test Animals and Dosing: Similar to OECD 421, with graduated doses administered to groups of male and female rats.[8]

-

Duration: The study duration is approximately 63 days, including pre-mating, mating, gestation, and lactation periods.[8]

-

Endpoints: In addition to the reproductive and developmental endpoints of OECD 421, this study includes a more comprehensive evaluation of systemic toxicity, including hematology, clinical chemistry, and detailed histopathology of various organs.[8][9]

Mechanism of Toxicity and Signaling Pathways

The toxicity of 1,1-Difluoroethene is believed to be mediated by its metabolism, primarily in the liver.

Metabolic Activation

1,1-Difluoroethene is metabolized by cytochrome P450 (CYP) enzymes, a superfamily of hemoproteins involved in the metabolism of a wide range of xenobiotics.[10][11] The specific CYP isozymes involved in 1,1-Difluoroethene metabolism are thought to include CYP2E1 and CYP1A1/2.[12] This metabolic process can lead to the formation of reactive intermediates, such as epoxides.[13]

Caption: Metabolic activation of 1,1-Difluoroethene by CYP450 enzymes.

Detoxification and Cellular Damage

The reactive epoxide intermediate is highly electrophilic and can bind to cellular macromolecules, including proteins and DNA, leading to cellular damage. The primary detoxification pathway for this reactive intermediate is conjugation with glutathione (GSH), a critical intracellular antioxidant.[14] This reaction is often catalyzed by glutathione S-transferases (GSTs).

Depletion of cellular GSH stores can lead to an accumulation of the reactive epoxide, resulting in increased cellular damage and oxidative stress.[14][15][16][17] Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[14]

Caption: Detoxification and cellular damage pathways for the reactive epoxide intermediate.

Health and Safety Recommendations

Given the potential health hazards of 1,1-Difluoroethene, strict safety protocols should be implemented in research and industrial settings.

Engineering Controls

-

Ventilation: Operations involving 1,1-Difluoroethene should be conducted in well-ventilated areas, preferably within a fume hood or with local exhaust ventilation.[18]

-

Enclosed Systems: Where feasible, use enclosed systems to minimize the release of the gas into the work environment.[3]

Personal Protective Equipment (PPE)

-

Respiratory Protection: In situations where engineering controls are not sufficient to maintain exposure below recommended limits, appropriate respiratory protection should be worn.[18]

-

Skin Protection: Wear protective gloves and clothing to prevent skin contact with liquefied 1,1-Difluoroethene.[18]

-

Eye Protection: Safety glasses or goggles should be worn to protect against splashes of the liquefied gas.[19]

Handling and Storage

-

Ignition Sources: 1,1-Difluoroethene is highly flammable. All sources of ignition, such as open flames and sparks, must be eliminated from areas where it is handled or stored.[1]

-

Storage: Store cylinders in a cool, dry, well-ventilated area away from incompatible materials.[19]

Human Exposure Case Reports

While most of the available data on 1,1-Difluoroethene toxicity comes from animal studies, there are case reports of human exposure, primarily related to the abuse of products containing the related compound 1,1-Difluoroethane as a propellant. These cases highlight the potential for acute central nervous system and cardiac effects, including sudden death from cardiac arrhythmia.[20][21][22][23][24]

Conclusion

1,1-Difluoroethene is a flammable gas with low to moderate toxicity. The primary health concerns are related to acute inhalation exposure, which can cause central nervous system depression, and the potential for liver effects with chronic exposure. The mechanism of toxicity involves metabolic activation by cytochrome P450 enzymes to a reactive epoxide, which can be detoxified by glutathione conjugation. Adherence to strict safety protocols, including the use of engineering controls and appropriate personal protective equipment, is essential to minimize the risk of exposure and adverse health effects in occupational settings.

References

- 1. nj.gov [nj.gov]

- 2. JACC Report 49 - Vinylidene Fluoride - ECETOC [ecetoc.org]

- 3. arkema.com [arkema.com]

- 4. NTP Technical Report on the Toxicology and Carcinogenesis Studies of Vinylidene Chloride (CASRN 75-35-4) in F344/N Rats and B6C3F1/N Mice (Inhalation Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 1,1-Difluoroethane - Wikipedia [en.wikipedia.org]

- 6. oecd.org [oecd.org]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. [Cytochrome P450 isoenzymes in metabolism of endo- and exogenic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. fluoridealert.org [fluoridealert.org]

- 15. Chronic Exposure to Fluoride Affects GSH Level and NOX4 Expression in Rat Model of This Element of Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Effect of 18 hr fast and glutathione depletion on 1,1-dichloroethylene-induced hepatotoxicity and lethality in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. datasheets.scbt.com [datasheets.scbt.com]

- 20. Sudden death involving inhalation of 1,1-difluoroethane (HFC-152a) with spray cleaner: three case reports - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. jacc.org [jacc.org]

- 22. Deaths involving 1,1-difluoroethane at the San Diego County Medical Examiner's Office - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. researchgate.net [researchgate.net]

The Environmental Impact of Methoxymethane: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxymethane, also known as dimethyl ether (DME), is a versatile organic compound with a growing range of industrial applications, including as an aerosol propellant, a clean-burning alternative fuel, and a reagent in chemical synthesis. As its use becomes more widespread, a thorough understanding of its environmental impact is crucial. This technical guide provides a comprehensive overview of the environmental fate and ecotoxicological profile of methoxymethane, intended for an audience of researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details the experimental protocols used to ascertain these values, and visualizes the principal atmospheric degradation pathway. Based on current scientific evidence, methoxymethane is characterized by a short atmospheric lifetime, negligible global warming potential, and low aquatic toxicity, positioning it as a chemical with a relatively benign environmental footprint.

Introduction

Methoxymethane (CH₃OCH₃) is the simplest ether, existing as a colorless gas at standard temperature and pressure. Its favorable physical and chemical properties, including high volatility and low viscosity, have led to its adoption in various sectors. This guide aims to consolidate the existing scientific literature on the environmental impact of methoxymethane, providing a technical resource for professionals who utilize or are considering the use of this compound. The subsequent sections will delve into its atmospheric chemistry, greenhouse gas potential, environmental fate and transport, and ecotoxicological effects.

Atmospheric Chemistry and Fate

The primary sink for methoxymethane released into the atmosphere is its reaction with hydroxyl radicals (•OH), which are naturally occurring and highly reactive oxidants in the troposphere. This reaction initiates a cascade of degradation processes that ultimately convert methoxymethane into smaller, less harmful compounds.

Atmospheric Lifetime

The atmospheric lifetime of methoxymethane is determined by the rate of its reaction with hydroxyl radicals. This reaction exhibits a temperature dependence that can be described by the Arrhenius equation. An experimentally derived modified Arrhenius expression for this reaction is:

k(OH+DME) = 8.45 × 10⁻¹⁸ (T/K)²⁰⁷ exp(262.2 K/T) cm³ s⁻¹[1]

This expression is considered reliable over a wide range of temperatures (230-1500 K) and pressures[1]. Based on this rate constant and typical atmospheric hydroxyl radical concentrations, the tropospheric lifetime of methoxymethane is estimated to be on the order of a few days, often cited as approximately 5-6 days. This short lifetime prevents its accumulation in the atmosphere.

Greenhouse Gas Potential

A key metric for assessing the climate impact of a substance is its Global Warming Potential (GWP), which measures its ability to trap heat in the atmosphere relative to carbon dioxide (CO₂) over a specific time horizon. Due to its short atmospheric lifetime, methoxymethane has a very low GWP.

Global Warming Potential (GWP) and Photochemical Ozone Creation Potential (POCP)

The Intergovernmental Panel on Climate Change (IPCC) in its Fourth Assessment Report (AR4) provides GWP values for dimethyl ether. These values are consistently low across different time horizons, indicating a negligible direct contribution to global warming.[2] While methoxymethane can contribute to the formation of tropospheric ozone, its Photochemical Ozone Creation Potential (POCP) is also considered to be relatively low compared to other volatile organic compounds (VOCs).

Table 1: Key Environmental Impact Parameters for Methoxymethane

| Parameter | Value | Reference |

| Atmospheric Lifetime | ~5-6 days | Calculated from[1] |

| Global Warming Potential (GWP) | ||

| 20-year horizon | 1 | [2] |

| 100-year horizon | 1 | [2] |

| 500-year horizon | <<1 | [2] |

| Ozone Depletion Potential (ODP) | 0 | Assumed (non-halogenated) |

| Henry's Law Constant | See NIST WebBook |

Environmental Fate and Transport

The movement and distribution of methoxymethane in the environment are governed by its physical and chemical properties. Its high volatility and moderate water solubility influence its partitioning between air, water, and soil.

Partitioning in the Environment

The Henry's Law constant (kH) is a critical parameter for understanding the partitioning of a chemical between the gas and aqueous phases. The National Institute of Standards and Technology (NIST) provides curated data on the Henry's Law constant for dimethyl ether. Given its properties, methoxymethane released to the environment is expected to predominantly reside in the atmosphere, with limited partitioning to water and soil. Due to its rapid atmospheric degradation, long-range transport is not a significant concern.

Ecotoxicological Profile

The potential for a chemical to cause harm to living organisms is a crucial aspect of its environmental risk assessment. Studies on the aquatic toxicity of methoxymethane indicate a low level of concern.

Aquatic Toxicity

Acute toxicity tests on various aquatic organisms have been conducted to determine the concentrations of methoxymethane that are lethal to 50% of the test population (LC50) over a specified period. The available data consistently show that high concentrations are required to elicit an acute toxic response.

Table 2: Acute Aquatic Toxicity of Methoxymethane

| Test Organism | Endpoint (96-hour LC50) | Concentration (mg/L) | Reference |

| Fathead minnow (Pimephales promelas) | LC50 | 2695 | [3] |

| Rainbow trout (Oncorhynchus mykiss) | LC50 | 3082 | [3] |

| Catfish (Ictalurus punctatus) | LC50 | 2419 | [3] |

| Mosquito fish (Gambusia affinis) | LC50 | 2978 | [3] |

| Test Organism | Endpoint (96-hour LC50) | Concentration (mg/L) | Reference |

| Daphnia sp. | LC50 | 1852 | [3] |

Based on these results, methoxymethane is not classified as harmful to aquatic organisms under standard regulatory frameworks.

Experimental Protocols

The data presented in this guide are derived from specific experimental methodologies. The following sections provide an overview of the typical protocols used to assess the environmental impact of a volatile organic compound like methoxymethane.

Determination of Atmospheric Lifetime

The atmospheric lifetime of methoxymethane with respect to its reaction with hydroxyl radicals is typically determined using the laser flash photolysis-laser induced fluorescence (LFP-LIF) technique.

-

Principle: A short pulse of laser light (the "flash") is used to generate OH radicals in a reaction cell containing a known concentration of methoxymethane and a bath gas (e.g., helium). A second, tunable laser is then used to excite the OH radicals, and the resulting fluorescence is detected. The decay rate of the fluorescence signal over time is directly proportional to the rate of the reaction between OH and methoxymethane.

-

Experimental Setup:

-

Reaction Cell: A slow-flow reactor is used to maintain a constant temperature and pressure of the gas mixture.

-

OH Radical Generation: OH radicals are typically produced by the photolysis of a precursor molecule, such as nitric acid (HNO₃) or hydrogen peroxide (H₂O₂), using a pulsed excimer laser (e.g., at 248 nm or 266 nm).[1][4]

-

OH Radical Detection: A tunable dye laser is used to excite a specific rotational-vibrational transition of the OH radical (e.g., around 282 nm or 308 nm). The resulting fluorescence is detected at a right angle to the laser beam using a photomultiplier tube.[1][4]

-

Data Acquisition: The fluorescence decay signal is recorded using a fast oscilloscope and averaged over multiple laser pulses to improve the signal-to-noise ratio.

-

-

Data Analysis: The pseudo-first-order rate coefficient for the decay of OH radicals is determined at various concentrations of methoxymethane. A plot of the pseudo-first-order rate coefficient versus the concentration of methoxymethane yields a straight line with a slope equal to the second-order rate constant for the reaction. By performing these measurements at different temperatures, the Arrhenius parameters for the reaction can be determined.[1]

Identification of Atmospheric Degradation Products

Smog chamber studies coupled with analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared Spectroscopy (FTIR) are commonly employed to identify the products of atmospheric degradation.

-

Principle: A large, controlled environmental chamber (smog chamber) is used to simulate atmospheric conditions. A mixture of methoxymethane, an OH radical precursor (e.g., methyl nitrite or H₂O₂), and purified air is introduced into the chamber and irradiated with UV light to initiate the photooxidation process. The chemical composition of the chamber is monitored over time to identify the formation of degradation products.

-

Experimental Setup:

-

Smog Chamber: Typically a large (several cubic meters) FEP Teflon bag or a quartz-lined chamber to minimize wall reactions. The chamber is surrounded by a bank of UV lamps that simulate the solar spectrum.

-

Reactant Introduction: Known concentrations of methoxymethane, the OH precursor, and other relevant atmospheric trace gases (e.g., NOx) are introduced into the chamber.

-

Analytical Instrumentation:

-

GC-MS: Gas samples are periodically withdrawn from the chamber, pre-concentrated, and injected into a GC-MS system. The gas chromatograph separates the different compounds in the mixture, and the mass spectrometer provides mass spectra for their identification.[5][6]

-

FTIR Spectroscopy: A long-path FTIR spectrometer is used to monitor the concentrations of reactants and products in real-time by measuring their characteristic infrared absorption spectra.[7]

-

-

-

Data Analysis: The mass spectra obtained from the GC-MS are compared to spectral libraries to identify the degradation products. The FTIR spectra provide quantitative information on the temporal evolution of the concentrations of reactants and products, allowing for the elucidation of the reaction mechanism.

Ecotoxicity Testing

The aquatic toxicity of methoxymethane is assessed using standardized test protocols developed by the Organisation for Economic Co-operation and Development (OECD).

-

OECD 203: Fish, Acute Toxicity Test: [8][9]

-

Principle: Fish are exposed to a range of concentrations of the test substance for a 96-hour period. Mortalities are recorded at 24, 48, 72, and 96 hours to determine the LC50.

-

Test Organisms: Commonly used species include rainbow trout (Oncorhynchus mykiss), zebrafish (Danio rerio), and fathead minnow (Pimephales promelas).

-

Procedure: A limit test is often performed first at a high concentration (e.g., 100 mg/L). If no mortality is observed, a full dose-response study may not be necessary. For a full study, fish are exposed to at least five concentrations in a geometric series.

-

-

OECD 202: Daphnia sp., Acute Immobilisation Test: [7][10][11]

-

Principle: Young daphnids (less than 24 hours old) are exposed to the test substance for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours to determine the EC50 (the concentration that causes immobilization in 50% of the daphnids).

-

Test Organism: Daphnia magna is the most commonly used species.

-

-

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: [10]

-

Principle: Exponentially growing cultures of algae are exposed to the test substance for 72 hours. The inhibition of growth is measured by changes in cell density or biomass compared to a control. The EC50 for growth inhibition is then calculated.

-

Test Organisms: Pseudokirchneriella subcapitata is a commonly used green alga.

-

Visualization of Atmospheric Degradation Pathway

The atmospheric degradation of methoxymethane is initiated by the abstraction of a hydrogen atom by a hydroxyl radical. The subsequent reactions lead to the formation of various intermediate and final products. The following diagram illustrates the primary atmospheric degradation pathway.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Dimethyl ether [webbook.nist.gov]

- 3. researchers.mq.edu.au [researchers.mq.edu.au]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Dimethyl ether (CAS 115-10-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. oecd.org [oecd.org]

- 8. fera.co.uk [fera.co.uk]

- 9. eurofins.com.au [eurofins.com.au]

- 10. Alga, Growth Inhibition test (OECD Guidelines for the Testing of Chemicals No. 201) | ENvironmental inFOrmation [enfo.hu]

- 11. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Copolymerization Potential of 1,1-Difluoroethene (Vinylidene Fluoride)

This technical guide provides a comprehensive overview of the copolymerization of 1,1-difluoroethene, more commonly known as vinylidene fluoride (VDF). It delves into the monomer's reactivity with various comonomers, details established experimental protocols, and explores the applications of the resulting copolymers, with a particular focus on their emerging roles in drug development and biomedical applications.

Introduction to 1,1-Difluoroethene (VDF)

1,1-Difluoroethene is a fluorinated alkene of significant industrial and academic interest. Its polymer, polyvinylidene fluoride (PVDF), is a semi-crystalline fluoropolymer renowned for its excellent thermal stability, chemical resistance, and unique piezoelectric and pyroelectric properties.[1][2] However, to modulate its properties for specific applications, VDF is frequently copolymerized with a variety of other monomers.[3][4] This process can reduce crystallinity, enhance flexibility, and introduce specific functionalities, making VDF-based copolymers highly versatile materials.[5] The choice of comonomer and the polymerization technique are critical factors that dictate the final properties and potential applications of the copolymer.

Copolymerization Reactivity of VDF

The tendency of VDF to copolymerize with other monomers can be quantified by its reactivity ratios (r₁ for VDF and r₂ for the comonomer). These ratios describe the preference of a growing polymer chain ending in one monomer unit to add another unit of the same monomer versus the comonomer.

-

r₁ > 1 : The growing VDF-terminated chain prefers to add another VDF monomer.

-

r₁ < 1 : The growing VDF-terminated chain prefers to add the comonomer.

-

r₁ ≈ 0 : The growing VDF-terminated chain exclusively adds the comonomer.

-

r₁ * r₂ ≈ 1 : Ideal copolymerization, with random monomer incorporation.

-

r₁ * r₂ ≈ 0 : Tendency towards alternating copolymerization.

The following tables summarize the reactivity ratios of VDF with several common comonomers, along with the resulting copolymer properties under various conditions.

Data Presentation: Reactivity and Copolymer Properties

Table 1: Reactivity Ratios of VDF with Various Comonomers

| Comonomer (M₂) | r₁ (VDF) | r₂ (M₂) | Polymerization Conditions | Reference(s) |

| Hexafluoropropylene (HFP) | 5.13 | ≈ 0 | Supercritical CO₂ | [6][7][8] |

| Perfluoromethyl vinyl ether (PMVE) | 1.06 | 0.11 | Emulsion Polymerization | [9] |

| Chlorotrifluoroethylene (CTFE) | 0.1 (approx.) | 0.15 (approx.) | Not specified | [5] |

| Trifluoroethylene (TrFE) | - | - | Suspension Polymerization | [10] |

| Tert-butyl 2-trifluoromethyl acrylate (MAF-TBE) | 0.0399 | 0.0356 | Solution Polymerization, 57 °C | [11] |

| 4,5,5-Trifluoro-4-ene pentyl acetate (FAc) | 0.17 ± 0.10 | 3.26 ± 1.49 | Bulk Polymerization, 120 °C | [12] |

| 2,3,3,3-Tetrafluoroprop-1-ene (1234yf) | 0.384 ± 0.013 | 2.147 ± 0.129 | Organometallic-mediated Radical Copolymerization, 60 °C |

Table 2: Properties of VDF-HFP Copolymers Synthesized in Supercritical CO₂

| HFP in Copolymer (mol %) | Weight-Average Molecular Weight ( kg/mol ) | Polydispersity Index (PDI) | Yield (wt %) | Reference(s) |

| 1.46 - 25.62 | 35 - 188 | 1.4 - 3.1 | 25 - 54 | [6][7][8] |

Table 3: Properties of VDF-PMVE Copolymers from Emulsion Polymerization

| VDF in Feed (mol %) | Molar Mass ( g/mol ) | Polydispersity Index (PDI) | Yield (%) | Reference(s) |

| 60 - 90 | Up to 103,000 | > 2 | Up to 74 |

Experimental Protocols

The commercial production of VDF copolymers is dominated by emulsion and suspension polymerization techniques, primarily because water acts as an efficient heat sink for the highly exothermic polymerization of VDF.[3]

Emulsion Polymerization of VDF

Emulsion polymerization is a radical polymerization that takes place in an emulsion, with the monomer emulsified in a continuous phase, typically water. This method is advantageous for producing high molecular weight polymers at a fast polymerization rate.

Workflow for VDF Emulsion Polymerization

Caption: General workflow for the emulsion polymerization of VDF copolymers.

Detailed Protocol for Emulsion Polymerization of VDF with PMVE

-

Reactor Preparation: A 50 mL stainless steel autoclave equipped with a mechanical stirrer, thermometer, pressure sensor, and nitrogen inlet is used.

-

Charging Reagents: The reactor is charged with deionized water (25 mL), potassium persulfate (KPS) as the initiator, and optionally a surfactant.

-

Deoxygenation: The reaction medium is deoxygenated by bubbling nitrogen through it for 30 minutes.

-

Monomer Introduction: Gaseous VDF and PMVE are fed into the sealed reactor until the desired pressure (e.g., 30 bar) is reached. The VDF molar percentage in the feed can range from 60% to 90%.

-

Polymerization: The reactor is heated to the setpoint temperature (e.g., 80°C) to initiate polymerization. The pressure is maintained by continuously feeding VDF.

-

Product Recovery: After the desired reaction time, the reactor is cooled, and the resulting polymer latex is collected. The copolymer is then isolated by coagulation, followed by washing and drying.

Suspension Polymerization of VDF

In suspension polymerization, the monomer is dispersed as droplets in a continuous phase (usually water) and polymerized, with each droplet behaving as a small bulk reactor. This method produces polymer particles in the form of beads or pearls.

Workflow for VDF Suspension Polymerization

Caption: General workflow for the suspension polymerization of VDF copolymers.

Detailed Protocol for Suspension Polymerization of VDF

-

Reactor Preparation: A 2-liter stainless steel autoclave is used.

-

Charging Reagents: The autoclave is charged with deionized water (1024g), a suspending agent like methyl cellulose (0.2g), VDF monomer (400g), an oil-soluble initiator such as di-isopropyl peroxydicarbonate (IPP) (0.6g), and a chain-transfer agent like ethyl acetate (1.8g).

-

Polymerization: The reaction is carried out at a relatively low temperature, for instance, 26°C, for a duration of about 19 hours.

-

Product Recovery: After the polymerization is complete, the resulting polymer paste is subjected to thermal treatment (e.g., 95°C for 30 minutes), followed by dewatering, washing, and drying (e.g., at 80°C for 20 hours) to obtain the final VDF polymer powder.

Radical Copolymerization Mechanism

The copolymerization of VDF proceeds via a free-radical mechanism, which involves three main stages: initiation, propagation, and termination.

Caption: Key steps in the free-radical copolymerization of VDF and a comonomer (M).

-

Initiation: A radical initiator (e.g., a peroxide) decomposes to form primary radicals (R•). These radicals then react with a monomer (VDF or the comonomer M) to start a polymer chain.

-

Propagation: The newly formed radical chain end adds successive monomer units. There are four possible propagation reactions in a binary copolymerization, with their respective rate constants (k₁₁, k₁₂, k₂₁, k₂₂), which determine the copolymer composition.

-

Termination: The growth of polymer chains is stopped by either combination (two growing chains coupling together) or disproportionation (hydrogen transfer between two growing chains).

Applications in Drug Development and Biomedicine

The unique properties of VDF copolymers, such as their excellent chemical resistance, stability in physiological media, and tunable characteristics, make them highly attractive for biomedical applications.[1]

-

Drug-Eluting Medical Devices: Copolymers like poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP) are used as coatings for drug-eluting stents.[6] These coatings are designed to release anti-restenotic drugs at a controlled rate to prevent the re-blocking of arteries.[6] The copolymer acts as a biocompatible matrix that encapsulates the drug and governs its release profile.[6]

-